Product packaging for BS 181 dihydrochloride(Cat. No.:)

BS 181 dihydrochloride

Cat. No.: B1574522
M. Wt: 453.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclin-Dependent Kinases (CDKs) in Eukaryotic Cell Cycle Control

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as central regulators of the eukaryotic cell cycle. oup.com Their activity is dependent on their association with regulatory protein subunits called cyclins. oup.com This association is a primary mechanism for ensuring the correct timing of kinase activity during the cell cycle. tandfonline.com The sequential activation of different CDK-cyclin complexes drives the cell through its various phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). glpbio.com The regulation of CDK activity is a multi-layered process that also includes phosphorylation events, the binding of CDK inhibitors, and controlled protein degradation. tandfonline.com

Central Role of CDK7 in Cell Cycle Progression and Transcriptional Regulation

CDK7 is a multifaceted kinase that plays a pivotal role in two fundamental cellular processes: cell cycle control and transcription. patsnap.combiologists.com This dual functionality makes it a critical node in the regulation of cell proliferation and survival. patsnap.com Overexpression of CDK7 has been observed in various cancers, highlighting its importance in pathological conditions. aacrjournals.orgdelveinsight.com

CDK-Activating Kinase (CAK) Function of CDK7

One of the primary functions of CDK7 is to act as a CDK-activating kinase (CAK). wikipedia.orgnih.gov In a complex with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6. tandfonline.comaacrjournals.orgnih.gov This activation is achieved through the phosphorylation of a conserved threonine residue within the T-loop or activation loop of the target CDK. oup.comwikipedia.org This phosphorylation event is essential for the full activation of the CDK-cyclin complexes that drive the cell cycle. wikipedia.org For instance, inhibiting CDK7 during the G1 phase prevents the activation of CDK2 and delays entry into the S phase, while inhibition during the S/G2 phase prevents CDK1 activation and entry into mitosis. nih.gov

Involvement of CDK7 in the Transcription Factor II Human (TFIIH) Complex

In addition to its role as a CAK, CDK7 is also a core subunit of the general transcription factor TFIIH. nih.govnih.govresearchgate.net The TFIIH complex is essential for transcription initiation by RNA polymerase II (Pol II). patsnap.compnas.org Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, RPB1. pnas.orgpnas.org Specifically, CDK7 phosphorylates serine 5 (Ser5) of the heptapeptide (B1575542) repeats in the CTD. pnas.orgmedchemexpress.com This phosphorylation is thought to facilitate promoter clearance, allowing the polymerase to escape the promoter and begin productive transcript elongation. tandfonline.compnas.org Furthermore, CDK7-mediated phosphorylation of the CTD serves as a platform for the recruitment of other factors, such as mRNA capping enzymes. nih.govnih.gov

Rationale for Selective CDK7 Inhibition in Fundamental Biological Research

Given the dual and critical roles of CDK7 in both the cell cycle and transcription, its inhibition presents a powerful tool for biological research. patsnap.com The development of selective inhibitors allows for the temporal and specific disruption of CDK7 activity, enabling researchers to dissect its precise functions in various cellular contexts. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) compound, BS-181, was one of the first highly selective inhibitors of CDK7 to be developed. nih.govximbio.com Its selectivity for CDK7 over other CDKs has been crucial in establishing CDK7 as a potential therapeutic target and in understanding its distinct biological roles. nih.govrndsystems.com

BS-181 dihydrochloride (B599025) is a potent and selective inhibitor of CDK7, with a reported half-maximal inhibitory concentration (IC50) of 21 nM. medchemexpress.comrndsystems.comxcessbio.com Its selectivity for CDK7 is significantly higher than for other CDKs, such as CDK2, CDK5, and CDK9, and it does not block CDK1, CDK4, or CDK6 at similar concentrations. medchemexpress.comxcessbio.com This selectivity allows researchers to attribute observed biological effects more directly to the inhibition of CDK7.

Research utilizing BS-181 has demonstrated that its inhibition of CDK7 leads to several key cellular outcomes. In various cancer cell lines, treatment with BS-181 has been shown to inhibit the phosphorylation of the RNA polymerase II CTD at serine 5. medchemexpress.comxcessbio.com This provides direct evidence of its on-target activity within the transcriptional machinery. Furthermore, inhibition of CDK7 by BS-181 leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis (programmed cell death). medchemexpress.comrndsystems.comxcessbio.com These findings underscore the importance of CDK7 in both cell cycle progression and cell survival.

The ability to selectively inhibit CDK7 with compounds like BS-181 has been instrumental in validating the dual functions of this kinase and in exploring the consequences of its inhibition in a research setting. glpbio.comnih.gov Although BS-181 itself has limitations such as poor bioavailability that have precluded its clinical development, it has served as a crucial proof-of-concept tool, paving the way for the development of next-generation CDK7 inhibitors. nih.govbohrium.com

Inhibitory Activity of BS-181

This table shows the half-maximal inhibitory concentration (IC50) of BS-181 against various Cyclin-Dependent Kinases (CDKs), demonstrating its high selectivity for CDK7. medchemexpress.comxcessbio.commedkoo.com

Cellular Effects of BS-181 in Cancer Cell Lines

This table summarizes the anti-proliferative activity of BS-181 across a panel of human cancer cell lines, as measured by the IC50 values. medchemexpress.comxcessbio.commedchemexpress.com

Properties

Molecular Formula

C22H32N6.2HCl

Molecular Weight

453.45

Synonyms

N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride

Origin of Product

United States

Origins and Design Principles of Bs 181 Dihydrochloride

Computational Approaches in the Discovery of Kinase Inhibitors

The journey to discover novel kinase inhibitors has been significantly accelerated by the use of computational, or in silico, methods. nih.govbohrium.comresearchgate.net These approaches, collectively known as computer-aided drug design (CADD), save considerable time and resources compared to traditional drug discovery pipelines. nih.govbohrium.com CADD is broadly categorized into two main strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). bohrium.comfrontiersin.org

SBDD relies on the known three-dimensional structure of the target protein, which can be obtained through techniques like X-ray crystallography or NMR spectroscopy. frontiersin.org Using this structural information, computational methods such as molecular docking and virtual screening can simulate how potential drug candidates might bind to the kinase's active site. frontiersin.orgcreative-biolabs.com This allows researchers to predict binding affinities and identify key interactions between the inhibitor and the enzyme, guiding the design of more potent and selective molecules. nih.gov

LBDD is employed when the 3D structure of the target is unknown. This approach utilizes the molecular structures of known active ligands to build a model, or pharmacophore, that defines the essential features required for biological activity. bohrium.comresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structures of compounds with their inhibitory activities, helping to predict the potency of new, untested molecules. nih.govfrontiersin.org Machine learning and chemogenomic methods further enhance these predictions by analyzing vast datasets of compound-protein interactions to identify novel relationships. nih.govnih.gov

These computational strategies have proven indispensable in navigating the complexities of the human kinome, identifying promising candidates, and optimizing them for enhanced efficacy and selectivity. nih.govresearchgate.net

Design Strategy Leading to Pyrazolo[1,5-a]pyrimidine-Derived Inhibitors

BS 181 belongs to a class of compounds built upon a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This core structure is a prominent and versatile framework in medicinal chemistry, recognized for its ability to form potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs). nih.govresearchgate.netacs.orgmdpi.com

The design strategy for inhibitors based on this scaffold leverages its specific structural features that facilitate strong binding to the ATP-binding pocket of kinases. A key element of this interaction is the ability of the pyrazolo[1,5-a]pyrimidine nucleus to act as a "hinge-binder." mdpi.commdpi.com The nitrogen atoms within the fused ring system can form critical hydrogen bonds with backbone atoms in the hinge region of the kinase, an anchor point for many ATP-competitive inhibitors. mdpi.commdpi.com

Initial In Silico Validation and Target Prediction Methodologies

Following the computational design phase, in silico validation and target prediction are critical steps to assess the potential of a new compound. These methods computationally screen a drug candidate against a wide array of biological targets to predict its primary target, as well as potential off-targets. nih.govnih.gov This process helps to anticipate a compound's selectivity profile and guide subsequent experimental testing. researchgate.net Methodologies include panel docking, where a compound is docked against a panel of different protein structures, and similarity searching, which compares the new molecule to known ligands in large chemogenomic databases. creative-biolabs.comnih.gov

BS-181 was developed using such a targeted approach. Computer modeling predicted its potential as a potent CDK7 inhibitor. Subsequent in silico and in vitro validation confirmed this prediction. BS-181 was identified as a potent inhibitor of CDK7, the kinase component of the CDK-activating kinase (CAK) complex.

To assess its selectivity, BS-181 was tested against a panel of other kinases. This screening revealed that it is highly selective for CDK7. rndsystems.commedchemexpress.com While it shows some activity against CDK2, it is significantly less potent than its inhibition of CDK7. medchemexpress.com This high degree of selectivity is a key attribute designed into the molecule, minimizing the potential for off-target effects that could arise from inhibiting other, structurally related kinases. rndsystems.com

Table 1: Kinase Inhibitory Activity of BS-181 This table presents the half-maximal inhibitory concentration (IC50) values for BS-181 against various cyclin-dependent kinases (CDKs). A lower IC50 value indicates greater potency.

Kinase TargetIC50 (nM)Reference
CDK721 rndsystems.commedchemexpress.com
CDK2880 medchemexpress.com
CDK53000 medchemexpress.com
CDK94200 medchemexpress.com

Biochemical Characterization of Cdk7 Inhibition by Bs 181 Dihydrochloride

Enzymatic Inhibition Profile and Potency Against CDK7 (IC50 Determination)

BS-181 dihydrochloride (B599025) has been identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). apexbt.commedchemexpress.commedchemexpress.comacetherapeutics.com Through in vitro kinase assays, the half-maximal inhibitory concentration (IC50) of BS-181 against the CDK7/CycH/MAT1 complex was determined to be 21 nM. apexbt.comrndsystems.combio-techne.comnih.govselleckchem.commedkoo.combertin-bioreagent.com The inhibition of CDK7 activity was quantified by measuring the amount of ATP remaining in the reaction mixture using a luciferase-based assay, where a decrease in ATP consumption correlates with increased kinase inhibition. apexbt.com This level of potency establishes BS-181 as a significant subject for research in the field of CDK inhibition.

Table 1: Potency of BS-181 Dihydrochloride Against CDK7

Compound Target Kinase IC50 (nM)

Selectivity Analysis Against Other Cyclin-Dependent Kinases (e.g., CDK1, CDK2, CDK4, CDK5, CDK6, CDK9)

The selectivity of a kinase inhibitor is a critical determinant of its research utility and potential for downstream applications. BS-181 dihydrochloride has demonstrated a high degree of selectivity for CDK7 over other members of the CDK family. rndsystems.combio-techne.commedchemexpress.com Studies indicate that BS-181 is over 40-fold more selective for CDK7 than for CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9. apexbt.comselleckchem.commedchemexpress.com

Specifically, the IC50 value for CDK2 inhibition is 880 nM, which is approximately 35- to 42-fold higher than that for CDK7. apexbt.commedchemexpress.commedchemexpress.commedkoo.combertin-bioreagent.comapexbt.com For other CDKs, the inhibitory activity is considerably weaker. The IC50 values for CDK5 and CDK9 are reported as 3000 nM and 4200 nM, respectively. medchemexpress.commedchemexpress.comacetherapeutics.com Notably, BS-181 shows minimal to no inhibitory activity against CDK1, CDK4, and CDK6 at concentrations up to 1 µM. medchemexpress.commedchemexpress.comacetherapeutics.comnih.gov This profile highlights the specific affinity of BS-181 for CDK7.

Table 2: Selectivity Profile of BS-181 Dihydrochloride Against Various CDKs

Kinase Target IC50 (nM) Fold Selectivity vs. CDK7
CDK7 21 1
CDK2 880 ~42
CDK5 3000 ~143
CDK9 4200 ~200
CDK1 >1000 >48
CDK4 >1000 >48

Evaluation of Cross-Reactivity with Other Kinase Families

To further characterize its specificity, BS-181 was evaluated against a broader panel of kinases. In a screening that included 69 different kinases from various families, BS-181 displayed a remarkable lack of cross-reactivity. apexbt.commedkoo.comapexbt.com The results showed that, aside from CDK2, no other kinase in the panel was significantly inhibited by BS-181 at concentrations below 1 µM. apexbt.commedkoo.comapexbt.com This high degree of selectivity underscores the specific design of the compound, which was developed using computer modeling to target CDK7. nih.govapexbt.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of BS-181 is a feature found in other kinase inhibitors, but the specific substitutions on this core structure confer its high selectivity for CDK7. nih.govnih.gov

Molecular Mechanisms of CDK7 Interaction (e.g., ATP-competitive binding, if indicated by studies)

While direct structural studies of the BS-181 and CDK7 complex are not widely reported, the mechanism of action is suggested to be ATP-competitive. This is inferred from the common mechanism of action for other kinase inhibitors with a similar pyrazolo[1,5-a]pyrimidine core structure. nih.gov Furthermore, the design of BS-181 as a pyrazolo[1,5-a]pyrimidine-derived compound was intended to target the ATP-binding pocket of CDK7. nih.gov ATP-competitive inhibitors function by binding to the kinase's active site, directly competing with the endogenous ATP substrate. This binding event prevents the phosphorylation of downstream substrate proteins. In the case of CDK7, this inhibition leads to a blockage of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5, a key substrate of CDK7. medchemexpress.comnih.gov

Cellular Mechanisms of Action of Bs 181 Dihydrochloride in Vitro

Modulation of CDK7 Substrate Phosphorylation In Vitro

As a CDK7 inhibitor, BS 181 dihydrochloride (B599025) directly impacts the phosphorylation of its downstream substrates, which are crucial for transcription and cell cycle control.

A primary mechanism of action for BS 181 dihydrochloride is the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 5 position. nih.govmedchemexpress.com This phosphorylation event is a well-established substrate of CDK7 and is critical for the initiation of transcription. nih.govdovepress.com In vitro studies have consistently shown that treatment with BS 181 leads to a significant reduction in the levels of phosphorylated Serine 5 on the Pol II CTD in various cancer cell lines, including breast and gastric cancer cells. nih.govmedchemexpress.comximbio.com This inhibition of a key transcriptional regulatory mark contributes to the compound's anti-proliferative effects. nih.govdovepress.com

The retinoblastoma protein (RB) is a critical tumor suppressor that controls the G1/S phase transition of the cell cycle. nih.gov Its activity is regulated by phosphorylation, and CDK7 is involved in the activation of CDKs that phosphorylate RB. Treatment of Jurkat T cells with BS 181 has been shown to attenuate the phosphorylation of the retinoblastoma protein. nih.govnih.gov This reduction in RB phosphorylation is a key factor in the induction of cell cycle arrest mediated by BS 181.

Effects on Cell Cycle Progression In Vitro

By inhibiting CDK7 and the phosphorylation of its key substrates, this compound effectively halts the cell cycle, preventing cancer cell proliferation.

A consistent finding across multiple in vitro studies is the ability of this compound to induce cell cycle arrest in the G1 phase. nih.govmedchemexpress.comdovepress.com This effect has been observed in a variety of cancer cell lines, including those from breast, gastric, and colorectal cancers, as well as leukemia. ximbio.comnih.govnih.gov The arrest in the G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division and proliferation. nih.govmedchemexpress.com In some cell lines, G1 arrest was observed only when apoptosis was concurrently inhibited, suggesting a close interplay between these two cellular processes. nih.gov

Flow cytometry analysis has been utilized to quantitatively assess the impact of this compound on cell cycle phase distribution. Treatment with the compound leads to a notable increase in the percentage of cells in the G0/G1 phase, which is accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases. nih.govdovepress.com At higher concentrations, an accumulation of cells in the sub-G1 phase is often observed, which is indicative of apoptosis. medchemexpress.com

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.3%28.4%16.3%
BS 181 (10 µM)68.2%19.5%12.3%
BS 181 (20 µM)75.1%13.2%11.7%

Induction of Apoptosis In Vitro by this compound

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. ximbio.comnih.govrndsystems.com This pro-apoptotic activity is a critical component of its anti-tumor efficacy. The induction of apoptosis by BS 181 has been observed to be both dose- and time-dependent in gastric cancer cells. nih.gov

The molecular mechanisms underlying BS 181-induced apoptosis involve the modulation of key regulatory proteins. Treatment with the compound leads to the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2. nih.govnih.gov Concurrently, there is an upregulation of pro-apoptotic proteins like Bax and an increase in the expression and activity of caspase-3. nih.govnih.gov In some leukemia cell lines, BS-181-induced apoptosis is mediated through the extrinsic pathway involving TRAIL/DR5 signaling. nih.govnih.gov

Apoptotic MarkerEffect of this compound Treatment
XIAPDownregulation
Cyclin D1Downregulation
Bcl-2Downregulation
BaxUpregulation
Caspase-3Increased Expression and Activation
TRAIL/DR5Upregulation (in some cell lines)

Evidence of Apoptotic Cell Accumulation (e.g., Sub-G1 Population)

This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. A key indicator of apoptosis is the accumulation of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA. tghn.org Flow cytometry analysis has been a crucial technique in demonstrating this effect.

In studies involving human T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, treatment with BS 181 led to a significant, dose-dependent increase in the population of apoptotic cells in the sub-G1 phase. For instance, treating JT/Neo Jurkat cells with 10 µM and 15 µM of BS 181 for 20 hours resulted in 23.2% and 54.8% of the cells accumulating in the sub-G1 peak, respectively. nih.gov In another experiment, a 15 μM concentration of BS 181 alone caused 31.2% of these cells to enter the sub-G1 phase. nih.govnih.gov

Similarly, in BGC823 gastric cancer cells, treatment with BS 181 resulted in a significant increase in the number of apoptotic cells compared to untreated controls. researchgate.net Research on MCF-7 breast cancer cells also confirmed this pro-apoptotic activity, showing an increased percentage of cells in the sub-G1 phase following treatment with the compound. researchgate.net These findings consistently point to the ability of this compound to trigger DNA fragmentation and the accumulation of cells in the sub-G1 phase, a hallmark of late-stage apoptosis. nih.govresearchgate.netresearchgate.net

Activation of Apoptotic Pathways (e.g., Caspase-3, Bax, Bcl-2 Modulation)

The induction of apoptosis by this compound is mediated through the activation of specific molecular pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax), are central regulators of the mitochondrial (intrinsic) pathway of apoptosis. mdpi.comyoutube.com

In gastric cancer cells, treatment with BS 181 has been shown to modulate the balance of these proteins, favoring apoptosis. Specifically, the expression of the pro-apoptotic protein Bax was significantly increased, while the expression of the anti-apoptotic protein Bcl-2 was decreased. researchgate.netnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov

The activation of caspases, a family of protease enzymes, is another crucial step in the execution of apoptosis. mdpi.com BS 181 treatment has been found to significantly increase the expression and activation of caspase-3, a key executioner caspase. researchgate.netnih.govnih.gov In Jurkat T-cells, BS 181 induced a cascade of apoptotic events including the activation of initiator caspase-8 and caspase-9, as well as the executioner caspase-3. nih.govnih.gov The importance of this pathway was highlighted by the observation that overexpressing the anti-apoptotic protein BCL-2 could abrogate these BS 181-induced apoptotic responses. nih.govnih.gov

Influence on Other Cellular Processes In Vitro

Inhibition of Cell Proliferation and Growth Across Various Cell Lines

This compound demonstrates potent anti-proliferative activity across a diverse range of cancer cell lines. This inhibitory effect has been quantified through IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In gastric cancer, BS 181 effectively inhibited the growth of multiple cell lines, including MKN28 (well-differentiated), SGC-7901 (moderately differentiated), AGS (poorly differentiated), and BGC823 (undifferentiated), with IC50 values ranging from 16.8 to 22.4 μM. researchgate.netnih.gov Interestingly, the compound also showed activity against the normal gastric epithelial cell line RGM-1, with a lower IC50 of 6.5 μM. researchgate.netnih.gov The compound's efficacy extends to other cancer types, including osteosarcoma (KHOS and U2OS cell lines), leukemia (Jurkat T-cells), and cancers of the breast, lung, prostate, and colorectum, with IC50 values generally falling within the 11.5-37 μM range. nih.govximbio.comresearchgate.net

Table 1: In Vitro Growth Inhibitory Activity (IC50) of this compound on Various Cell Lines

Cell Line Cancer Type IC50 (μM)
MKN28 Gastric Cancer 16.8
SGC-7901 Gastric Cancer 19.2
AGS Gastric Cancer 21.2
BGC823 Gastric Cancer 22.4
RGM-1 Normal Gastric Epithelial 6.5
JT/Neo T-cell Leukemia 14.4
Various Breast, Lung, Prostate, Colorectal 11.5 - 37

Data sourced from multiple studies. nih.govresearchgate.netnih.govximbio.com

Alterations in Cell Migration and Invasion Capabilities In Vitro

Beyond inhibiting proliferation, this compound also impacts the migratory and invasive properties of cancer cells, which are crucial for metastasis. nih.govthermofisher.com In vitro studies using Transwell assays have demonstrated that BS 181 can significantly reduce the ability of cancer cells to move and invade through an extracellular matrix barrier. nih.govcellbiolabs.com

In research focused on the BGC823 gastric cancer cell line, treatment with BS 181 resulted in a dose-dependent inhibition of both cell migration and invasion. researchgate.netnih.govnih.gov This suggests that the compound can interfere with the complex cellular processes that enable cancer cells to detach from the primary tumor and spread to distant sites.

Downregulation of Cell Cycle and Anti-Apoptotic Regulators (e.g., Cyclin D1, XIAP)

The anti-cancer effects of this compound are rooted in its ability to inhibit cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription. nih.govximbio.com This inhibition leads to the downregulation of several critical proteins involved in cell proliferation and survival.

Studies in gastric cancer cells have shown that BS 181 treatment leads to a significant reduction in the expression of Cyclin D1. nih.govnih.gov Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its downregulation contributes to the cell cycle arrest observed with BS 181 treatment. nih.govnih.gov

Furthermore, BS 181 has been found to downregulate the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov XIAP is a potent endogenous inhibitor of caspases, and its suppression by BS 181 likely enhances the pro-apoptotic signaling cascade, making cancer cells more susceptible to programmed cell death. nih.govnih.govresearchgate.net The dual effect of downregulating both a key cell cycle promoter (Cyclin D1) and a critical apoptosis inhibitor (XIAP) underscores the multifaceted mechanism by which BS 181 exerts its anti-tumor activities in vitro. nih.gov

Research Applications and Methodological Considerations for Bs 181 Dihydrochloride As a Chemical Probe

Utility of BS 181 Dihydrochloride (B599025) in Deciphering CDK7-Dependent Cellular Pathways

BS 181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), making it a valuable chemical probe for elucidating the complex cellular pathways regulated by this key enzyme. medchemexpress.comrndsystems.com CDK7 plays a dual role in both the regulation of the cell cycle and the control of transcription. ximbio.comapexbt.com As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. ximbio.comapexbt.com Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription. medchemexpress.comselleckchem.com

The utility of this compound lies in its ability to specifically inhibit these CDK7-dependent processes. Researchers utilize this compound to dissect the downstream consequences of CDK7 inhibition. Studies have shown that treatment of cancer cells with BS 181 leads to the inhibition of phosphorylation of the RNA polymerase II CTD at serine 5. medchemexpress.commedchemexpress.com This disruption of transcriptional machinery provides a direct link between CDK7 activity and gene expression. Furthermore, the compound has been observed to down-regulate the expression of key cell cycle regulators like cyclin D1. medchemexpress.commedchemexpress.com By selectively targeting CDK7, this compound allows for the detailed investigation of its role in cellular proliferation, differentiation, and survival, offering insights into the intricate network of pathways that govern normal and pathological cell behavior.

Application as a Selective Tool for Studying Transcriptional Regulation and Cell Cycle Dynamics In Vitro

In vitro, this compound serves as a selective tool to explore the intertwined processes of transcriptional regulation and cell cycle dynamics. Its high selectivity for CDK7 over other CDKs, such as CDK1, 4, and 6, allows for targeted investigations. medchemexpress.commedchemexpress.com While it does show some activity against CDK2, CDK5, and CDK9, it is significantly more potent against CDK7. medchemexpress.commedchemexpress.com This selectivity is crucial for attributing observed cellular effects directly to the inhibition of CDK7.

The application of this compound in cell culture models has consistently demonstrated its impact on cell cycle progression. At lower concentrations, the compound induces a G1 phase arrest, characterized by an increase in the population of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. medchemexpress.commedchemexpress.com This effect is a direct consequence of inhibiting CDK7's role in activating cell cycle-promoting CDKs. At higher concentrations, the sustained inhibition of CDK7 and transcription leads to the induction of apoptosis, or programmed cell death, evidenced by an accumulation of cells in the sub-G1 phase. medchemexpress.commedchemexpress.com These distinct, dose-dependent effects make this compound a valuable instrument for studying the checkpoints and signaling cascades that govern cell cycle transitions and the cellular decision between arrest and apoptosis.

Methodological Approaches for In Vitro Investigations

To quantify the inhibitory potency of this compound against CDK7, in vitro kinase assays are commonly employed. A widely used method is the luciferase-based ATP depletion assay. nih.gov This assay measures the amount of ATP remaining in a reaction mixture after a kinase reaction.

In this setup, purified recombinant CDK7/CycH/MAT1 complex is incubated with a substrate and ATP in the presence of varying concentrations of this compound. The amount of ATP consumed by the kinase is inversely proportional to the inhibitory activity of the compound. The remaining ATP is then quantified by adding a luciferase enzyme and its substrate, luciferin. The resulting luminescence, which is directly proportional to the ATP concentration, is measured. A decrease in luminescence indicates higher kinase activity (and lower inhibition), while higher luminescence signifies greater inhibition of the kinase. This method allows for the precise determination of the half-maximal inhibitory concentration (IC50) of this compound, which has been reported to be 21 nM for CDK7. medchemexpress.comrndsystems.com

Cell-based assays are fundamental to understanding the anti-proliferative effects of this compound in a biological context. These assays determine the concentration of the compound required to inhibit the growth of various cancer cell lines by 50% (IC50). The compound has demonstrated anti-proliferative activity against a range of cancer cell lines, including those from breast, colorectal, lung, osteosarcoma, prostate, and liver cancers. medchemexpress.commedchemexpress.com The IC50 values for this compound typically fall within the micromolar range, varying between different cell lines. medchemexpress.commedchemexpress.com For instance, IC50 values for colorectal cancer cell lines range from 11.5 µM to 15.3 µM, while for breast cancer cell lines, the range is 15.1 µM to 20 µM. medchemexpress.com In gastric cancer cell lines, the IC50 has been observed to be between 17 to 22 µM. targetmol.com A study on Jurkat T-cells, a model for T-cell acute lymphoblastic leukemia, reported an IC50 value of 14.4 µM. nih.gov

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle and apoptosis at the single-cell level. nih.govauctoresonline.org For cell cycle analysis, cells are treated with the compound, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. selleckchem.com The fluorescence intensity of individual cells is then measured by the flow cytometer. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. thermofisher.com Treatment with this compound typically results in an accumulation of cells in the G1 phase and the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. medchemexpress.commedchemexpress.com

To specifically analyze apoptosis, cells can be stained with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during the early stages of apoptosis, in combination with a viability dye like propidium iodide. selleckchem.combio-rad-antibodies.com This dual staining allows for the differentiation of viable cells (Annexin V and PI negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (Annexin V and PI positive). Studies have confirmed that this compound induces apoptosis in various cancer cell lines. rndsystems.comnih.gov

Western blotting is an essential technique to investigate the molecular mechanisms underlying the effects of this compound. abcam.comabcam.co.jp This method is used to detect changes in the expression levels and phosphorylation status of specific proteins following treatment with the compound.

To study the impact on transcription, researchers perform Western blotting using antibodies that specifically recognize the phosphorylated forms of the RNA polymerase II CTD. researchgate.net A decrease in the signal for phosphorylated Serine 5 of the CTD confirms the inhibitory effect of this compound on CDK7's transcriptional activity. medchemexpress.com Similarly, to investigate effects on the cell cycle, antibodies against key cell cycle regulatory proteins and their phosphorylated forms are used. For example, a reduction in the levels of cyclin D1 has been observed following treatment. medchemexpress.commedchemexpress.com Furthermore, Western blotting can be used to detect markers of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP), providing further evidence of the compound's ability to induce programmed cell death. nih.govnih.gov

Cell Migration and Invasion Assays In Vitro

This compound has been identified as an inhibitor of cancer cell migration and invasion in vitro. nih.govnih.gov Research utilizing the human gastric cancer cell line BGC823 demonstrated that treatment with BS 181 significantly curtails the cells' ability to migrate and invade. nih.gov These effects were observed to be dose-dependent, indicating a direct relationship between the concentration of BS 181 and the reduction in migratory and invasive potential. nih.govresearchgate.net

The capability for cell migration and invasion is a critical factor in the metastatic cascade, which is responsible for the majority of cancer-related mortalities. nih.gov By inhibiting these processes, BS 181 demonstrates potential as a tool for investigating the molecular pathways governing metastasis. nih.govresearchgate.net The experimental findings in gastric cancer cells suggest that the anticancer activities of BS 181 extend beyond inhibiting proliferation to actively impeding the cellular mechanisms of metastasis. nih.govnih.gov

The following table summarizes the findings from in vitro studies on the effect of BS 181 on cell migration and invasion.

Cell LineAssay TypeTreatment DurationKey Findings
BGC823 (Human Gastric Cancer)Migration and Invasion Assays24 hoursBS 181 significantly inhibited cell migration and invasion in a dose-dependent manner. nih.gov

Consideration of Compound Stability in In Vitro Aqueous Solutions

When employing chemical probes like this compound in in vitro assays, a critical methodological consideration is the stability of the compound in aqueous solutions, such as cell culture media. The dihydrochloride salt form of BS 181 is noted for its solubility in water, capable of dissolving up to 100 mM. rndsystems.comtocris.com This high solubility is advantageous for preparing stock solutions and ensuring homogenous concentrations in experimental setups.

While detailed studies focusing exclusively on the degradation kinetics of this compound in various cell culture media are not extensively published, its stability is sufficient for typical in vitro experimental timelines. For instance, studies demonstrating its effects on cell migration and invasion involved treatment periods of 24 hours, indicating the compound remains active over this duration. nih.gov Manufacturer guidelines for stock solutions recommend storage at -20°C for up to one year or -80°C for up to two years, suggesting good long-term stability in a frozen state. medchemexpress.com For short-term storage, solutions can be kept at +4°C. rndsystems.comtocris.com The free base form of the compound is noted to be prone to instability, making the stable salt form, this compound, the preferable choice for research applications. medchemexpress.com

Future Directions in Academic Research on Bs 181 Dihydrochloride and Cdk7 Inhibition

Elucidation of Novel CDK7 Substrates and Downstream Signaling Networks In Vitro

Initial research with BS 181 dihydrochloride (B599025) successfully confirmed its mechanism of action by showing inhibition of phosphorylation at the serine 5 (Ser5) position of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a well-established CDK7 substrate. nih.govnih.govmedchemexpress.com This action disrupts transcription and leads to cell cycle arrest and apoptosis, making CDK7 an attractive target in oncology. nih.govmedchemexpress.com

Future in vitro studies will leverage BS 181 dihydrochloride to move beyond RNAPII and identify novel, less abundant, or context-specific substrates of CDK7. The use of advanced quantitative proteomics and phosphoproteomics, such as mass spectrometry-based approaches, will be critical. By treating cell lines with this compound and comparing the phosphoproteome to untreated cells, researchers can identify new proteins whose phosphorylation status is dependent on CDK7 activity.

Research has already begun to map the downstream consequences of CDK7 inhibition. Treatment of cancer cells with this compound has been shown to down-regulate key signaling proteins, including:

Anti-apoptotic proteins: Mcl-1 and Survivin levels decrease in a dose-dependent manner. nih.gov

Apoptosis regulators: Expression of the pro-apoptotic protein Bax and caspase-3 increases, while the anti-apoptotic protein Bcl-2 decreases. nih.gov

Cell cycle and apoptosis modulators: Levels of Cyclin D1 and the X-linked inhibitor of apoptosis protein (XIAP) are significantly reduced. nih.govnih.gov

These findings demonstrate that the effects of CDK7 inhibition propagate through complex signaling networks. Future work will focus on integrating these individual findings into comprehensive network models to understand how inhibiting a master regulator like CDK7 leads to a global cellular response, such as apoptosis or cell cycle arrest.

Downstream Effectors Affected by this compound Treatment In VitroObserved EffectImplicated Pathway(s)Reference(s)
p-RNAPII (Ser5) DecreaseTranscription Initiation nih.govnih.gov
Mcl-1 DecreaseApoptosis nih.gov
Survivin DecreaseApoptosis, Cell Division nih.gov
Cyclin D1 DecreaseCell Cycle (G1/S Transition) nih.govmedchemexpress.comnih.gov
XIAP DecreaseApoptosis nih.govnih.gov
Bax IncreaseApoptosis nih.gov
Bcl-2 DecreaseApoptosis nih.gov
Caspase-3 IncreaseApoptosis nih.gov

Advanced Structural Biology Studies of this compound-CDK7 Complex Formation (e.g., Co-crystallography, Cryo-EM)

Understanding the precise molecular interactions between an inhibitor and its target is fundamental for rational drug design. While initial inhibitor development relied on computational modeling and X-ray crystallography, recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the this compound-CDK7 complex. h1.corcsb.org

Recent cryo-EM studies of the human CDK-activating kinase (CAK) complex, which includes CDK7, Cyclin H, and MAT1, have resolved its structure in complex with this compound to near-atomic resolution. nih.gov These studies revealed critical structural details:

Binding Conformation: BS 181 binds in the ATP-binding pocket of CDK7 and assumes a distinct "ring-up" conformation. nih.gov

Key Interactions: The protonated primary amine in the R1 substituent of BS 181 forms a crucial salt bridge with the aspartate 97 (D97) residue of CDK7. This differs from related inhibitors like BS-194, which is more CDK2-selective and assumes a "ring-down" conformation. nih.gov

Hydrophobic Contacts: The inhibitor's structure is further stabilized by hydrophobic interactions with surrounding residues in the active site. nih.gov

These high-resolution structures provide a detailed map of inhibitor interactions and the network of water molecules in the active site, explaining the structural basis for BS 181's selectivity for CDK7 over other CDKs like CDK2. nih.gov Future structural biology work will focus on capturing dynamic snapshots of the kinase as it binds to BS 181, potentially revealing intermediate conformations and further explaining the mechanics of inhibition. Comparing cryo-EM and X-ray crystallography data will continue to refine the understanding of solvent interactions and protein dynamics. rcsb.orgnih.gov

Structural Study of BS 181-CDK7 ComplexKey FindingsResolutionReference(s)
Cryo-EM "Ring-up" conformation of BS 181 in the active site. Forms a salt bridge with CDK7 residue D97. Provides basis for CDK7 vs. CDK2 selectivity.Up to 1.8 Å nih.govrcsb.org

Development of Next-Generation Chemical Probes Based on this compound Structure for Enhanced Specificity or Novel Mechanisms

This compound served as a foundational chemical probe, proving the therapeutic concept of selective CDK7 inhibition. nih.gov However, subsequent research identified it as having poor drug-like properties, limiting its clinical potential. The true value of BS 181 in this context is as a scaffold for iterative design, leading to next-generation inhibitors with improved characteristics. nih.gov

The development of samuraciclib (B608046) (ICEC0942 or CT7001) is a direct outcome of this evolution. nih.govguidetopharmacology.org Using the structural insights from BS 181, researchers modified the pyrazolo[1,5-a]pyrimidine (B1248293) core to create a compound with:

Improved Selectivity: Samuraciclib maintains high selectivity for CDK7. nih.govselleckchem.com

Enhanced Pharmacokinetics: Crucially, it possesses good ADME (absorption, distribution, metabolism, and excretion) properties and significant oral bioavailability, making it suitable for clinical trials. nih.gov

This progression from BS 181 to samuraciclib exemplifies a successful structure-based drug design strategy. nih.gov Future research will continue to leverage the BS 181 scaffold. The goal is to develop probes with even greater specificity or novel mechanisms of action. For instance, by altering specific functional groups, new probes could be designed to favor binding to different conformational states of CDK7 or to engage allosteric sites, potentially offering new ways to modulate kinase activity. Comparing the structural binding modes of BS 181 (CDK7-selective) and the related compound BS-194 (CDK2-selective) continues to provide critical insights for designing inhibitors with precisely tuned selectivity profiles. nih.gov

Integration of this compound in Systems Biology and Multi-Omics Research to Understand Global Cellular Responses In Vitro

Systems biology aims to understand the entirety of interactions within a biological system rather than focusing on individual components. nih.govnumberanalytics.com this compound is an ideal tool for such approaches because its inhibition of a master regulator, CDK7, is expected to have widespread, network-level effects. Future research will increasingly use multi-omics strategies to capture a holistic snapshot of the cellular response to CDK7 inhibition in vitro. hilarispublisher.com

A typical multi-omics experiment using this compound would involve:

Treating a cancer cell line with the inhibitor.

Simultaneously harvesting samples for analysis across multiple molecular layers.

Integrating the resulting datasets to build a comprehensive model of the drug's effect.

The primary omics platforms for this research include:

Transcriptomics (e.g., RNA-seq): To measure changes in the expression of all genes following the blockade of RNAPII phosphorylation.

Proteomics and Phosphoproteomics (e.g., Mass Spectrometry): To quantify changes in protein abundance and phosphorylation status, revealing alterations in signaling pathways. nih.gov

Metabolomics: To analyze how transcriptional and protein-level changes ultimately affect cellular metabolism.

By integrating these large-scale datasets, researchers can move beyond linear pathways and understand the complex, interconnected networks that determine a cell's fate after CDK7 inhibition. nih.govnih.gov This approach can uncover unexpected vulnerabilities in cancer cells and identify robust biomarkers that predict sensitivity to CDK7 inhibitors. patsnap.com

Exploration of CDK7's Role in Diverse Non-Oncological Biological Processes Using this compound as a Probe

While the vast majority of research on CDK7 inhibitors has focused on oncology, CDK7's fundamental role in transcription suggests its importance in a wide array of biological processes. nih.govnih.gov Using this compound as a chemical probe outside of cancer research is a promising future direction.

One key area is virology . Many viruses hijack the host cell's transcriptional machinery for their own replication. As a key component of the transcription factor TFIIH, CDK7 is a potential target for antiviral therapies. nih.gov Future studies could use this compound to investigate whether inhibiting CDK7 can block the replication cycle of various DNA and RNA viruses in vitro.

Another area is inflammation . The inflammatory response is driven by complex transcriptional programs, often mediated by transcription factors like NF-κB. Protein Kinase R (PKR), an enzyme involved in the innate immune response to viral infection, can activate NF-κB. wikipedia.org Given CDK7's central role in transcription, this compound could be used to probe whether modulating general transcription can temper excessive inflammatory responses, potentially offering new therapeutic avenues for inflammatory diseases.

Q & A

Q. How should researchers address non-reproducible results in this compound assays?

  • Methodological Answer : Conduct root-cause analysis: (1) verify reagent integrity (e.g., chloride content via ion chromatography), (2) standardize protocols (e.g., cell passage number), and (3) validate equipment calibration. Publish negative results in repositories like Zenodo to enhance transparency .

Q. What are best practices for visualizing complex datasets in this compound research?

  • Methodological Answer : Use tools like GraphPad Prism for dose-response curves and heatmaps for omics data. Adopt journal-specific guidelines (e.g., minimal chemical structures in graphical abstracts) and ensure color accessibility (e.g., ColorBrewer palettes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.